
N,N,N-Trimethylhexadecan-1-aminium methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,N-Trimethylhexadecan-1-aminium methanesulfonate: is a quaternary ammonium compound. It is known for its surfactant properties, making it useful in various industrial and scientific applications. This compound is often used in formulations where its ability to reduce surface tension is beneficial.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N,N-Trimethylhexadecan-1-aminium methanesulfonate typically involves the quaternization of hexadecylamine with trimethylamine, followed by the introduction of methanesulfonate as the counterion. The reaction is usually carried out in an organic solvent under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent quality. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations. The final product is purified through crystallization or distillation to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions: N,N,N-Trimethylhexadecan-1-aminium methanesulfonate primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in ion-exchange reactions.
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve nucleophiles such as halides or hydroxides. The reactions are typically carried out in aqueous or organic solvents at moderate temperatures.
Ion-Exchange Reactions: These reactions involve the exchange of the methanesulfonate ion with other anions in solution, often facilitated by ion-exchange resins.
Major Products: The major products of these reactions depend on the specific reagents used. For example, substitution with a halide would produce a corresponding halide salt of the quaternary ammonium compound.
Applications De Recherche Scientifique
Chemistry: In chemistry, N,N,N-Trimethylhexadecan-1-aminium methanesulfonate is used as a phase transfer catalyst, facilitating the transfer of reactants between different phases to enhance reaction rates and yields.
Biology: In biological research, this compound is used in the extraction and purification of nucleic acids and proteins. Its surfactant properties help in lysing cells and solubilizing cellular components.
Medicine: In medicine, it is used in formulations for topical antiseptics and disinfectants due to its antimicrobial properties.
Industry: Industrially, it is used in the formulation of detergents, fabric softeners, and hair care products
Mécanisme D'action
Mechanism: The primary mechanism of action of N,N,N-Trimethylhexadecan-1-aminium methanesulfonate is through its surfactant properties. The quaternary ammonium group interacts with negatively charged surfaces, reducing surface tension and disrupting cellular membranes.
Molecular Targets and Pathways: In biological systems, the compound targets the lipid bilayer of cell membranes, leading to increased permeability and eventual cell lysis. This action is particularly effective against bacteria and other microorganisms.
Comparaison Avec Des Composés Similaires
- N,N,N-Trimethylhexadecan-1-aminium chloride
- N,N,N-Trimethylhexadecan-1-aminium bromide
- N,N,N-Trimethylhexadecan-1-aminium hydroxide
Comparison: While all these compounds share the quaternary ammonium structure, the counterion (chloride, bromide, hydroxide, or methanesulfonate) can significantly influence their solubility, reactivity, and specific applications. For instance, N,N,N-Trimethylhexadecan-1-aminium methanesulfonate is particularly favored in applications requiring a non-halide counterion, such as in certain biological and industrial processes.
Propriétés
Numéro CAS |
113894-24-9 |
|---|---|
Formule moléculaire |
C20H45NO3S |
Poids moléculaire |
379.6 g/mol |
Nom IUPAC |
hexadecyl(trimethyl)azanium;methanesulfonate |
InChI |
InChI=1S/C19H42N.CH4O3S/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2,3)4;1-5(2,3)4/h5-19H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1 |
Clé InChI |
OSJQADLXTFUATC-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCCCCC[N+](C)(C)C.CS(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Bromo-1-[5-chloro-7-(2-fluorobenzoyl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one](/img/structure/B14301043.png)
![Dimethyl benzo[g]phthalazine-1,4-dicarboxylate](/img/structure/B14301054.png)
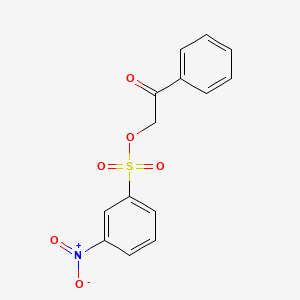
![2-{[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]sulfanyl}quinoline](/img/structure/B14301067.png)

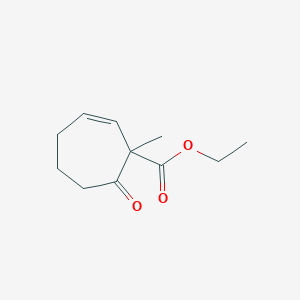
![Methyl bicyclo[2.2.2]octa-2,5-diene-2-carboxylate](/img/structure/B14301081.png)

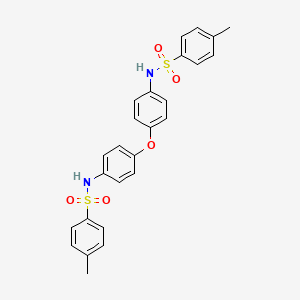
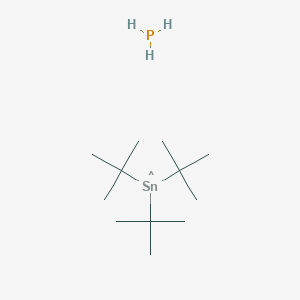
![1,4-Bis(4-methoxyphenyl)-2,3-dioxabicyclo[2.2.2]octane](/img/structure/B14301099.png)
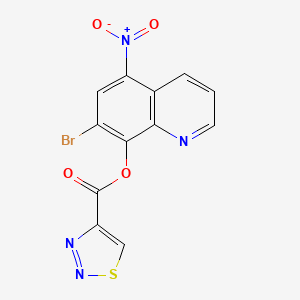

![4-Quinolinamine, 7-chloro-N-[2-(3-methoxyphenyl)ethyl]-](/img/structure/B14301129.png)
